molecular formula C13H10N2O2 B2680850 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde CAS No. 83490-13-5

5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde

Cat. No.: B2680850
CAS No.: 83490-13-5
M. Wt: 226.235
InChI Key: ZDCNWNJMCTVNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde is a heterocyclic compound that combines a benzimidazole moiety with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde typically involves the condensation of 1-methyl-1H-benzimidazole with 2-furaldehyde. One common method is to react 1-methyl-1H-benzimidazole with 2-furaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furanmethanol.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as optical sensors and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde involves its interaction with biological targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function. This compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde is unique due to its combination of a benzimidazole and a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1-methylbenzimidazol-2-yl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-15-11-5-3-2-4-10(11)14-13(15)12-7-6-9(8-16)17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCNWNJMCTVNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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